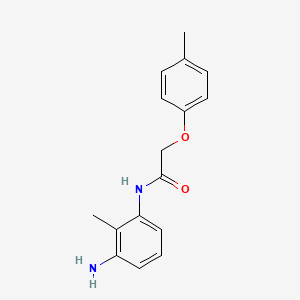

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide

Description

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide (CAS RN: 953719-01-2) is an acetamide derivative with the molecular formula C₁₈H₂₂N₂O₂ and a molecular weight of 298.38 g/mol . Structurally, it features a 3-amino-2-methylphenyl group linked via an acetamide bridge to a 4-methylphenoxy moiety. Its structural uniqueness arises from the combination of aromatic rings with amino and methyl substituents, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-6-8-13(9-7-11)20-10-16(19)18-15-5-3-4-14(17)12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPYLSGCAUPWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 4-methylphenol.

Formation of Intermediate: The 3-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-amino-2-methylphenyl)-2-chloroacetamide.

Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-methylphenol in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Anti-Cancer Activity

Several acetamide derivatives have demonstrated anti-cancer properties. For instance, compounds 38, 39, and 40 (methoxyphenyl-quinazoline sulfonyl acetamides) exhibited significant activity against human cancer cell lines (HCT-1, SF268, MCF-7, etc.) via MTT assays . These compounds differ structurally from the target compound by replacing the 4-methylphenoxy group with quinazoline sulfonyl moieties and substituting the amino-methylphenyl group with methoxyphenyl rings. The presence of quinazoline sulfonyl groups likely enhances their binding to kinase domains, a feature absent in the target compound.

Key Insight: The target compound’s lack of quinazoline or pyridine groups may limit its anti-cancer or protease inhibitory activity compared to these analogs. However, its amino-methylphenyl group could facilitate interactions with DNA or enzymes involved in cell proliferation.

Antimicrobial and Antifungal Activity

Acetamide derivatives 47–50, bearing benzo[d]thiazole sulfonyl piperazine groups, showed potent activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) . In contrast, the target compound lacks the thiazole sulfonyl and piperazine moieties critical for disrupting microbial cell walls or membranes.

Structural Comparison :

- Target Compound: Aromatic rings with electron-donating methyl and amino groups.

- Compound 47 : Benzo[d]thiazole sulfonyl piperazine enhances lipophilicity and membrane penetration.

Activity Gap: The target compound’s simpler structure may result in weaker antimicrobial effects unless the amino group confers unique binding properties.

Receptor Agonist/Antagonist Activity

Pyridazin-3(2H)-one acetamides (e.g., mixed FPR1/FPR2 agonists) demonstrate the role of heterocyclic systems in receptor activation . For example, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide specifically activates FPR2, driving calcium mobilization in neutrophils. The target compound lacks such heterocycles, suggesting divergent pharmacological targets.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 270.33 g/mol. The compound features an acetamide functional group attached to a phenyl ring that is substituted with both amino and methyl groups, as well as a phenoxy group. This structural complexity enhances its chemical reactivity and interaction with various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thus preventing substrate interaction. This property is crucial for its potential therapeutic applications in proteomics and drug development.

- Influence on Signaling Pathways : It may modulate important cellular signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : The compound has shown promise in anticancer research, particularly in inhibiting cancer cell growth through its effects on specific molecular targets involved in tumorigenesis.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition zones, suggesting that it may function as an effective antimicrobial agent.

-

Anti-inflammatory Research :

- In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential use in managing inflammatory conditions.

-

Cancer Cell Proliferation Inhibition :

- Research involving cancer cell lines showed that treatment with the compound resulted in decreased cell viability and increased apoptosis rates, highlighting its potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₆H₁₈N₂O₂ | Antimicrobial, Anti-inflammatory, Anticancer |

| N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide | C₁₆H₁₈N₂O₂ | Antimicrobial, Anti-inflammatory |

| Other Aryl Amino Compounds | Varies | Varies |

The comparative analysis reveals that while similar compounds exhibit overlapping biological activities, this compound's unique structure may confer distinct advantages in terms of potency and specificity.

Q & A

Q. What are the critical steps in synthesizing N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling of the aniline derivative (e.g., 3-amino-2-methylaniline) with a phenoxyacetic acid derivative using coupling agents like TBTU () or condensation reagents in dry solvents (e.g., DCM) .

- Protection/deprotection of functional groups : For amino groups, temporary protection (e.g., with Boc groups) may be required to prevent side reactions .

- Purification : Techniques like column chromatography or recrystallization ensure high purity (>95%), monitored via HPLC or TLC . Key optimization parameters include temperature control (10–60°C to avoid side reactions), solvent selection (polar aprotic solvents for amidation), and reaction time (2–24 hours depending on steric hindrance) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the acetamide carbonyl (~168–170 ppm in ¹³C) and aromatic protons (6.5–8.0 ppm in ¹H) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amino group) .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer potential : MTT assays on cell lines (e.g., MCF-7, HCT-116) to measure IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for kinases or bacterial enzymes (e.g., DNA gyrase) .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale syntheses of this compound?

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, improving yields by 15–20% compared to batch processes .

- Catalyst optimization : Palladium or copper catalysts for aryl coupling steps reduce side products .

- Automated monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress in real time .

Q. What strategies resolve contradictions in reported biological activity data across similar acetamide derivatives?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on activity. For example, methoxy groups at the para position enhance anticancer activity in MCF-7 cells ( vs. 2) .

- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times to minimize variability .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem, EPA DSSTox) to identify trends .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Molecular docking : Predict binding affinities to targets like EGFR or bacterial enzymes using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate solubility (LogP < 3 preferred), metabolic stability (CYP450 interactions), and bioavailability .

Q. What mechanistic studies are needed to elucidate its mode of action in cancer cells?

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to detect early/late apoptosis .

- Western blotting : Measure pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .

- Transcriptomic analysis : RNA sequencing to identify dysregulated pathways (e.g., PI3K/AKT) .

Q. How can spectral data discrepancies (e.g., NMR shifts) between batches be addressed?

- Deuterated solvent consistency : Ensure uniform use of solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid peak shifts .

- Paramagnetic impurities : Chelate metal contaminants using EDTA during purification .

- Dynamic NMR : Assess conformational flexibility causing peak broadening at variable temperatures .

Comparative and Methodological Questions

Q. What are the key differences in biological activity between this compound and its 4-chlorophenyl or 4-fluorobenzoyl analogs?

- Antimicrobial potency : 4-Chlorophenyl analogs show stronger Gram-positive activity (MIC: 2–4 µg/mL) but weaker antifungal effects compared to 4-methylphenoxy derivatives .

- Cytotoxicity : Fluorobenzoyl groups enhance selectivity toward cancer cells (e.g., IC₅₀: 8 µM in PC-3 cells) due to increased membrane permeability .

Q. Which in vivo models are suitable for evaluating its therapeutic potential?

- Xenograft models : Subcutaneous implantation of HT-29 colon cancer cells in nude mice to assess tumor growth inhibition .

- Infection models : Murine systemic S. aureus infection to test antimicrobial efficacy and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.